
alpha-Ketoamide inhibitor 11r
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (bS,3S) b-[[(2S)-3-Cyclohexyl- 1- oxo- 2- [[(2E) - 1- oxo- 3- phenyl- 2- propen- 1- yl] amino] propyl] amino] - a, 2- dioxo- N- (phenylmethyl) - 3- pyrrolidinebutanamide is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Cyclohexyl Group:
Amide Bond Formation: The amide bonds are formed by reacting amines with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Phenylpropenyl Group: This step involves the addition of the phenylpropenyl group through a condensation reaction.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and phenylpropenyl groups.
Reduction: Reduction reactions can occur at the ketone and amide functional groups.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and protein binding due to its multiple functional groups that can mimic natural substrates.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a potential lead compound for drug development.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The amide and ketone groups can form hydrogen bonds with proteins, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (bS,3S) b-[[(2S)-3-Cyclopropyl- 1- oxo- 2- [3-amino-2-oxo-pyridinyl] propyl] amino] -a, 2- dioxo- N- (phenylmethyl) - 3- pyrrolidinebutanamide
- (bS,3S) b-[[(2S)-3-Cyclopropyl- 1- oxo- 2- [3-tert.butyloxycarbonylamino-2-oxo-pyridinyl] propyl] amino] -a, 2- dioxo- N- (phenylmethyl) - 3- pyrrolidinebutanamide
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C33H40N4O5 |
|---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
(3S)-N-benzyl-3-[[(2S)-3-cyclohexyl-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoyl]amino]-2-oxo-4-[(3S)-2-oxopyrrolidin-3-yl]butanamide |
InChI |
InChI=1S/C33H40N4O5/c38-29(17-16-23-10-4-1-5-11-23)36-28(20-24-12-6-2-7-13-24)32(41)37-27(21-26-18-19-34-31(26)40)30(39)33(42)35-22-25-14-8-3-9-15-25/h1,3-5,8-11,14-17,24,26-28H,2,6-7,12-13,18-22H2,(H,34,40)(H,35,42)(H,36,38)(H,37,41)/b17-16+/t26-,27-,28-/m0/s1 |
InChI Key |
QTGORSKTHIBLJT-FIVJMQNTSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C(=O)N[C@@H](C[C@@H]2CCNC2=O)C(=O)C(=O)NCC3=CC=CC=C3)NC(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)NC(CC2CCNC2=O)C(=O)C(=O)NCC3=CC=CC=C3)NC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


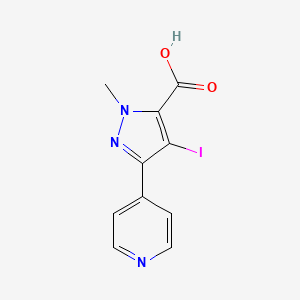
![7-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428879.png)
![1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13428890.png)
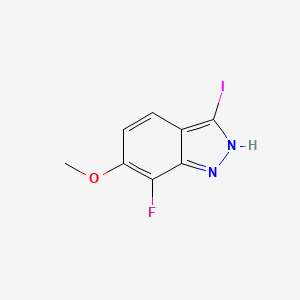
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13428898.png)
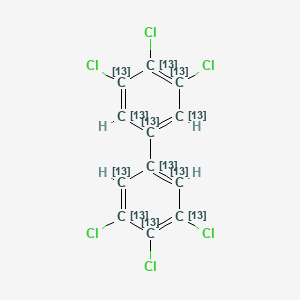
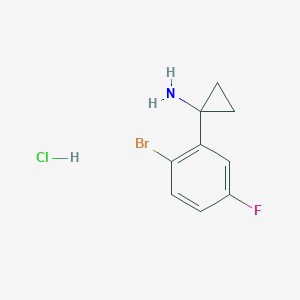
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13428915.png)
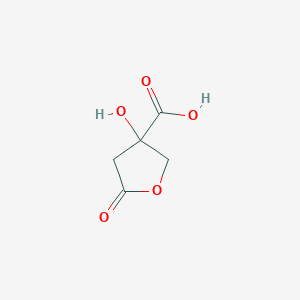
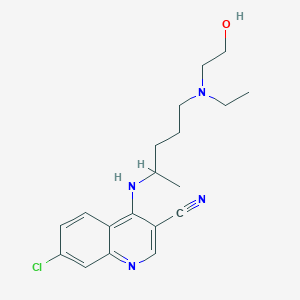
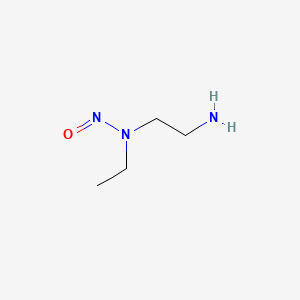
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline](/img/structure/B13428933.png)


